molecular formula C11H10F3NO B3086901 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol CAS No. 116757-91-6

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol

Cat. No.: B3086901
CAS No.: 116757-91-6
M. Wt: 229.2 g/mol
InChI Key: ARPIRHUPDYIDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol is a chemical compound with the molecular formula C11H10F3NO It is characterized by the presence of a trifluoromethyl group, an indole ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-indole and 2,2,2-trifluoroacetaldehyde.

    Reaction: The 1-methyl-1H-indole is reacted with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanone, while reduction may produce 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethane.

Scientific Research Applications

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-ol: Lacks the methyl group on the indole ring.

    2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethanone: Contains a ketone group instead of a hydroxyl group.

    2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethane: Lacks the hydroxyl group.

Uniqueness

2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6,10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPIRHUPDYIDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
Reactant of Route 4
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.